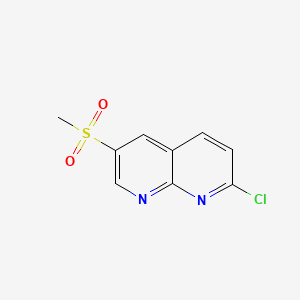

2-Chloro-6-methanesulfonyl-1,8-naphthyridine

Description

2-Chloro-6-methanesulfonyl-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with chlorine at position 2 and a methanesulfonyl group at position 5. The 1,8-naphthyridine scaffold is characterized by two fused pyridine rings with nitrogen atoms at positions 1 and 8, conferring unique electronic and steric properties that enhance interactions with biological targets, metal ions, and other receptors . The methanesulfonyl group (a strong electron-withdrawing substituent) and chlorine (a moderately electron-withdrawing halogen) likely influence the compound’s reactivity, solubility, and binding affinity compared to analogs with different substituents.

Properties

CAS No. |

2803862-84-0 |

|---|---|

Molecular Formula |

C9H7ClN2O2S |

Molecular Weight |

242.68 g/mol |

IUPAC Name |

2-chloro-6-methylsulfonyl-1,8-naphthyridine |

InChI |

InChI=1S/C9H7ClN2O2S/c1-15(13,14)7-4-6-2-3-8(10)12-9(6)11-5-7/h2-5H,1H3 |

InChI Key |

UOZASCLREJZTBB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CN=C2C(=C1)C=CC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methanesulfonyl-1,8-naphthyridine typically involves the introduction of the chloro and methanesulfonyl groups onto the naphthyridine core. One common method is the chlorination of 6-methanesulfonyl-1,8-naphthyridine using thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of 2-Chloro-6-methanesulfonyl-1,8-naphthyridine may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methanesulfonyl-1,8-naphthyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products

Nucleophilic substitution: Substituted naphthyridines with various functional groups.

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Coupling reactions: Biaryl naphthyridine derivatives.

Scientific Research Applications

2-Chloro-6-methanesulfonyl-1,8-naphthyridine has several applications in scientific research:

Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antibacterial and anticancer compounds.

Materials science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Chemical biology: It is employed in the design of molecular probes and sensors for biological studies.

Catalysis: The compound is used as a ligand in various catalytic processes, including cross-coupling reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methanesulfonyl-1,8-naphthyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and methanesulfonyl groups can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Key Observations :

- Positional Effects : Substitutions at C2/C6 (as in the target compound) vs. C5/C6 (e.g., 5-chloro derivatives) alter electronic distribution and steric accessibility.

Antibacterial Activity

- 1,8-Naphthyridine Derivatives : Compounds like PH-145 and PH-189 exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus epidermidis and Enterococcus faecalis), surpassing linezolid in efficacy .

- Glycinyl/Nitro Groups: SA-20-15 (glycinyl-substituted) shows superior activity, while nitro derivatives exhibit cytotoxicity .

Anticancer Activity

- Mechanism : Anticancer activity in 1,8-naphthyridines (e.g., PH-145, PH-189) is independent of DNA interaction, suggesting alternative targets like kinase inhibition or apoptosis induction .

- Substituent Impact : Methanesulfonyl’s electron-withdrawing nature may modulate enzyme binding (e.g., sulfonamide-based drugs often target carbonic anhydrases).

Physicochemical Properties

- Solubility : Methanesulfonyl and chlorine reduce lipophilicity compared to trifluoromethyl or methyl analogs.

- Stability: Electron-withdrawing groups (e.g., SO₂Me, NO₂) may enhance stability under acidic conditions.

Biological Activity

2-Chloro-6-methanesulfonyl-1,8-naphthyridine is a compound belonging to the naphthyridine class, which has garnered attention for its significant biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

- Molecular Formula : C10H10ClN2O2S

- Molecular Weight : 252.71 g/mol

- CAS Number : 2803862-84-0

- IUPAC Name : 2-chloro-6-methanesulfonyl-1,8-naphthyridine

Biological Activity Overview

Research indicates that 2-chloro-6-methanesulfonyl-1,8-naphthyridine exhibits various biological activities, including:

- Anticancer Properties : The compound has shown promise as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : It has demonstrated effectiveness against a range of bacterial strains.

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in critical biological pathways.

The mechanisms through which 2-chloro-6-methanesulfonyl-1,8-naphthyridine exerts its biological effects include:

-

Inhibition of Enzymatic Activity :

- The compound interacts with enzyme active sites, effectively blocking their function.

- Specific studies have identified its role in inhibiting kinases related to cancer progression.

-

Induction of Apoptosis :

- Evidence suggests that this compound can trigger programmed cell death in cancer cells through various signaling pathways.

-

Cell Cycle Arrest :

- Research has shown that it can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Anticancer Activity

A study conducted by Ahmed et al. (2023) evaluated the anticancer potential of various naphthyridine derivatives, including 2-chloro-6-methanesulfonyl-1,8-naphthyridine. The findings indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| A549 | 4.5 | Cell cycle arrest at G2/M phase |

| HCT116 | 3.8 | Inhibition of topoisomerases |

The study concluded that the compound's ability to induce apoptosis and arrest the cell cycle makes it a candidate for further development as an anticancer agent .

Antimicrobial Properties

In another investigation into the antimicrobial properties of naphthyridines, it was found that 2-chloro-6-methanesulfonyl-1,8-naphthyridine demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results highlight the potential application of this compound in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of naphthyridines is often influenced by their structural features. SAR studies have indicated that modifications at specific positions on the naphthyridine ring can enhance or diminish biological activity. For instance:

- Substituents at the 6-position (like the methanesulfonyl group) are crucial for enhancing anticancer activity.

- The presence of halogens (e.g., chlorine) at the 2-position increases enzyme inhibition potency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6-methanesulfonyl-1,8-naphthyridine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves halogenation and sulfonylation steps. For example, chlorination at the 2-position can be achieved using POCl₃ under reflux (80–90°C for 45 minutes), followed by sulfonylation with methanesulfonyl chloride in anhydrous DMF . Green chemistry approaches, such as multicomponent reactions or hydroamination, are prioritized to enhance yield (e.g., 78% in optimized protocols) and reduce waste . Purification often employs crystallization (e.g., using ethanol) or column chromatography with silica gel .

Q. How is the purity and structural integrity of 2-Chloro-6-methanesulfonyl-1,8-naphthyridine validated in research?

- Methodological Answer : Characterization relies on melting point analysis (e.g., 188–190°C for related derivatives ), NMR spectroscopy (¹H/¹³C for substituent identification ), and mass spectrometry (HRMS for molecular ion confirmation ). Purity ≥95% is verified via HPLC (>97% for custom-synthesized intermediates ). X-ray crystallography further resolves planar naphthyridine cores and substituent orientations (e.g., dihedral angles <5° ).

Advanced Research Questions

Q. How do methyl and methanesulfonyl substituents influence the binding affinity of 1,8-naphthyridines to biological targets?

- Methodological Answer : Methyl groups enhance binding entropy by reducing solvent displacement during interactions. For example, adding three methyl groups to 2-amino-1,8-naphthyridine increases binding affinity (Kₐ) to cytosine by two orders of magnitude (0.03 × 10⁷ → 1.9 × 10⁷ M⁻¹) via hydrophobic interactions and reduced ΔS loss . Methanesulfonyl groups may improve solubility and target engagement through polar interactions, though thermodynamic profiling (ITC) is required to dissect enthalpy/entropy contributions .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines for 1,8-naphthyridine derivatives?

- Methodological Answer : Discrepancies arise from cell-specific uptake or metabolic activation. Dose-response curves (IC₅₀ comparisons) and flow cytometry (apoptosis/necrosis ratios) clarify mechanisms . For example, derivatives with methanesulfonyl groups show MCF7-specific activity (78% inhibition ), while transcriptomic profiling identifies overexpression of sulfotransferases in responsive cell lines . Cross-validation with isothermal titration calorimetry (ITC) ensures binding constants align with cellular activity .

Q. How are computational methods integrated into the design of 1,8-naphthyridine derivatives for targeted protein interactions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses to AP site-containing DNA duplexes or kinases. For instance, methyl-substituted naphthyridines show π-π stacking with cytosine in silico, corroborated by Tm increases (ΔTm = +8°C ). MD simulations (>100 ns) assess stability of protein-ligand complexes, with RMSD <2 Å indicating robust binding .

Methodological Considerations

Q. What experimental controls are critical when evaluating the anti-cancer activity of 1,8-naphthyridines?

- Answer : Include positive controls (e.g., doxorubicin for cytotoxicity ) and solvent controls (DMF/EtOH) to rule out vehicle toxicity. Cellular viability assays (MTT/resazurin) must normalize to untreated cells, while ROS scavengers (e.g., NAC) test oxidative stress-mediated effects . Replicate experiments (n ≥ 3) and ANOVA (p < 0.05) ensure statistical rigor .

Q. How are thermodynamic parameters (ΔG, ΔH, ΔS) utilized to optimize 1,8-naphthyridine derivatives?

- Answer : Isothermal titration calorimetry (ITC) quantifies ΔH and ΔS, guiding substituent design. For example, methyl groups reduce entropy penalties (ΔS = −161 → −217 cal/mol·K ), favoring binding. Van’t Hoff analysis (ΔG = ΔH − TΔS) identifies temperature-sensitive interactions, critical for in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.